molecular formula C23H29N3O5 B579248 Z-Leu-Tyr-NH2 CAS No. 17263-42-2

Z-Leu-Tyr-NH2

Cat. No.: B579248
CAS No.: 17263-42-2
M. Wt: 427.501
InChI Key: IAYNHAFLVMMCRD-PMACEKPBSA-N
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Description

Z-Leu-Tyr-NH2: is a synthetic dipeptide composed of leucine and tyrosine residues. It is often used in biochemical research due to its stability and specific biological activities. .

Scientific Research Applications

Z-Leu-Tyr-NH2 has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Future Directions

The future directions of research on “Z-Leu-Tyr-NH2” and similar peptides could involve further investigation of their potential therapeutic applications . For example, modulation of the endogenous oxytocinergic system might represent a new potential pharmacological approach for the treatment of inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-NH2 typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis (SPPS) , where the peptide is assembled step-by-step on a solid support . The process involves:

    Protection of the amino group: of leucine with a benzyloxycarbonyl (Z) group.

    Activation of the carboxyl group: of tyrosine using reagents like dicyclohexylcarbodiimide (DCC).

    Coupling: the activated tyrosine to the protected leucine.

    Cleavage: of the peptide from the solid support and removal of protecting groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS but allow for larger batch sizes and higher throughput .

Chemical Reactions Analysis

Types of Reactions: Z-Leu-Tyr-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Z-Leu-Tyr-NH2 involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Z-Gly-Phe-NH2
  • Z-Ser-Leu-NH2
  • Z-Gly-Leu-NH2

Comparison:

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYNHAFLVMMCRD-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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